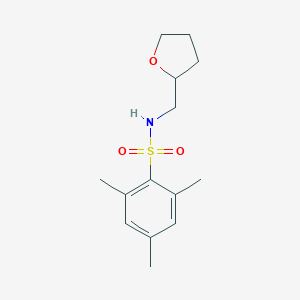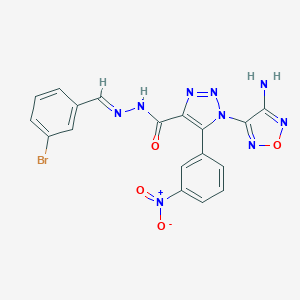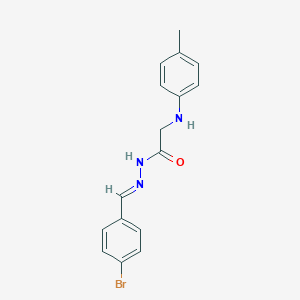
2,4,6-trimethyl-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-trimethyl-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide, also known as TMB-2, is a sulfonamide compound that has been widely used in scientific research. TMB-2 is a white crystalline powder that is soluble in water and organic solvents. This compound has been synthesized using various methods and has been used in several biological applications.
Wirkmechanismus
The mechanism of action of 2,4,6-trimethyl-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide as a CA inhibitor involves the binding of the compound to the active site of the enzyme. The sulfonamide group of 2,4,6-trimethyl-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide forms a strong hydrogen bond with the zinc ion in the active site of the enzyme, thereby inhibiting its activity. This inhibition leads to a decrease in the production of bicarbonate ions, which in turn reduces the pH of the extracellular fluid.
Biochemical and Physiological Effects:
2,4,6-trimethyl-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide has been shown to have several biochemical and physiological effects. It has been shown to decrease the intraocular pressure in glaucoma patients by inhibiting the CA enzymes in the ciliary body. 2,4,6-trimethyl-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide has also been shown to have anticonvulsant activity by inhibiting the CA enzymes in the brain. In addition, 2,4,6-trimethyl-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide has been shown to have anticancer activity by inhibiting the CA enzymes in tumor cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2,4,6-trimethyl-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide in lab experiments is its high potency and specificity as a CA inhibitor. 2,4,6-trimethyl-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide has been shown to be more potent than other sulfonamide-based CA inhibitors such as acetazolamide and dorzolamide. However, one of the limitations of using 2,4,6-trimethyl-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide is its relatively high cost compared to other CA inhibitors.
Zukünftige Richtungen
There are several future directions for the use of 2,4,6-trimethyl-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide in scientific research. One direction is the development of 2,4,6-trimethyl-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide derivatives with improved potency and selectivity as CA inhibitors. Another direction is the use of 2,4,6-trimethyl-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide in combination with other drugs for the treatment of various diseases such as cancer and epilepsy. Additionally, 2,4,6-trimethyl-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide can be used as a tool for studying the role of CA enzymes in various physiological processes.
Synthesemethoden
The synthesis of 2,4,6-trimethyl-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with tetrahydrofuran-2-ylmethanamine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine. The product is then purified by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
2,4,6-trimethyl-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide has been used in several scientific research applications. One of the most common applications is as a sulfonamide-based inhibitor of carbonic anhydrase (CA) enzymes. CA enzymes play a crucial role in many physiological processes such as pH regulation, ion transport, and fluid secretion. Inhibition of CA enzymes has been shown to be useful in the treatment of various diseases such as glaucoma, epilepsy, and cancer.
Eigenschaften
IUPAC Name |
2,4,6-trimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3S/c1-10-7-11(2)14(12(3)8-10)19(16,17)15-9-13-5-4-6-18-13/h7-8,13,15H,4-6,9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHCZTOABWUPIOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC2CCCO2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-trimethyl-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Hydroxy-4-[(2-naphthylsulfonyl)amino]benzoic acid](/img/structure/B387720.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N-[(4-phenylcyclohexylidene)amino]triazole-4-carboxamide](/img/structure/B387723.png)


![4H-Cyclopenta[b]thiophene-3-carbonitrile, 5,6-dihydro-2-(2,6-dichlorobenzylidenamino)-](/img/structure/B387727.png)
![N'-cycloheptylidene-2-[(4,6-dimethylpyrimidin-2-yl)thio]acetohydrazide](/img/structure/B387728.png)
![2-Amino-5-oxo-4-(3-thienyl)-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B387729.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-6-methoxy-3,4-dihydronaphthalen-1(2H)-ylidene]-5-(3-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B387730.png)
![4-[6-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)hexyl]-3,5-dimethyl-1H-pyrrole-2-carbaldehyde](/img/structure/B387731.png)
![3-(2,2-dimethylpropanoylamino)-N-[4-[6-[4-[[3-(2,2-dimethylpropanoylamino)benzoyl]amino]phenyl]-2-phenylpyrimidin-4-yl]phenyl]benzamide](/img/structure/B387733.png)
![N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-phenylethyl)acetamide](/img/structure/B387736.png)

![N-[1-({2-[1-(3-bromophenyl)ethylidene]hydrazino}carbonyl)-2-phenylvinyl]benzamide](/img/structure/B387741.png)